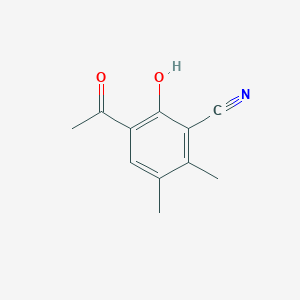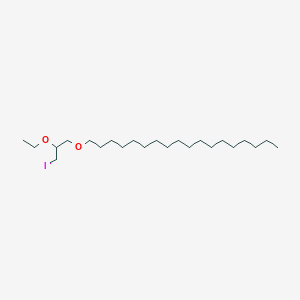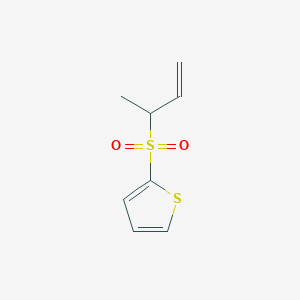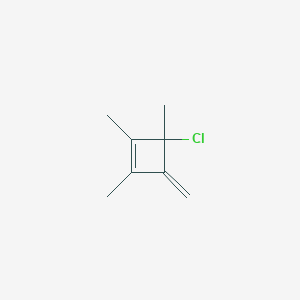
2-(2-Bromo-2-nitroethenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-2-nitroethenyl)thiophene is an organosulfur compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring composed of four carbon atoms and one sulfur atom. This compound is characterized by the presence of a bromo and a nitro group attached to an ethenyl moiety, which is further connected to the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
The synthesis of 2-(2-Bromo-2-nitroethenyl)thiophene can be achieved through several methods. One common approach involves the bromination of thiophene followed by nitration. The bromination is typically carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The nitration step involves the use of nitric acid and acetic acid to introduce the nitro group .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Análisis De Reacciones Químicas
2-(2-Bromo-2-nitroethenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Common reagents and conditions used in these reactions include:
- Bromine or NBS for bromination.
- Nitric acid and acetic acid for nitration.
- Hydrogen gas and catalysts for reduction.
- Hydrogen peroxide for oxidation.
Major products formed from these reactions include substituted thiophenes, amino-thiophenes, and oxidized thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromo-2-nitroethenyl)thiophene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-2-nitroethenyl)thiophene and its derivatives involves interactions with various molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
2-(2-Bromo-2-nitroethenyl)thiophene can be compared with other similar compounds, such as:
2-Bromothiophene: Lacks the nitro group and is used as a precursor in the synthesis of various pharmaceuticals.
2-Nitrothiophene: Lacks the bromo group and is used in the synthesis of dyes and pigments.
2-(2-Chloro-2-nitroethenyl)thiophene: Similar structure but with a chloro group instead of a bromo group, used in similar applications.
Propiedades
Número CAS |
89881-37-8 |
|---|---|
Fórmula molecular |
C6H4BrNO2S |
Peso molecular |
234.07 g/mol |
Nombre IUPAC |
2-(2-bromo-2-nitroethenyl)thiophene |
InChI |
InChI=1S/C6H4BrNO2S/c7-6(8(9)10)4-5-2-1-3-11-5/h1-4H |
Clave InChI |
JYGXMCYINDKUJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C=C([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
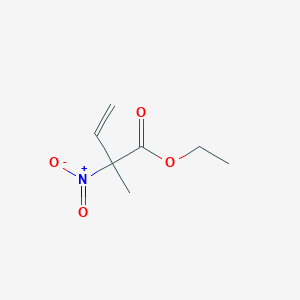
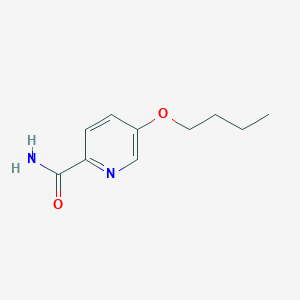
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
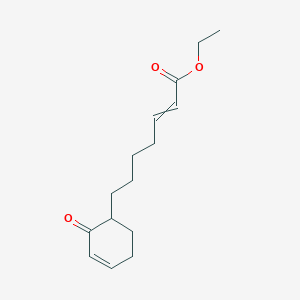

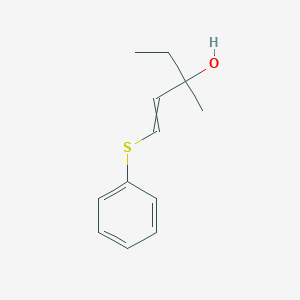
![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
